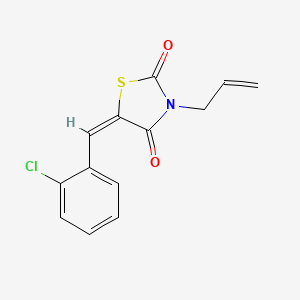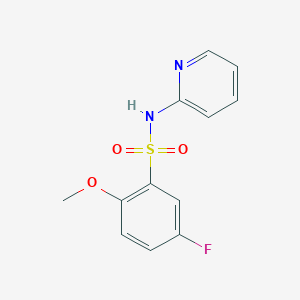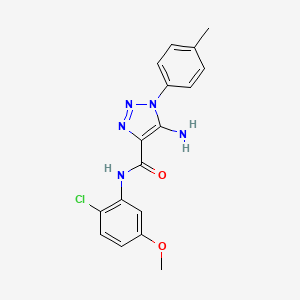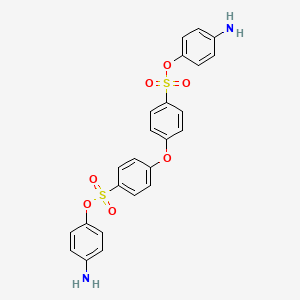
3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione
説明
3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione, also known as CTBT, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CTBT is a thiazolidinedione derivative that has been synthesized through various methods and has been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood, but studies have suggested that it may act through various pathways. 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has been found to inhibit the activity of enzymes involved in cancer cell growth, such as topoisomerase and DNA polymerase. 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has also been found to inhibit the production of inflammatory cytokines by inhibiting the activity of nuclear factor kappa B (NF-κB). In addition, 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has been found to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a role in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has been found to exhibit various biochemical and physiological effects. Studies have shown that 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, improve insulin sensitivity, and reduce blood glucose levels. 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has also been found to exhibit anticonvulsant activity by reducing the activity of voltage-gated sodium channels in neurons.
実験室実験の利点と制限
One advantage of 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione is its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and epilepsy. 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione is also relatively easy to synthesize and has been found to exhibit low toxicity in animal studies. However, one limitation of 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione is its poor solubility in water, which may limit its bioavailability and effectiveness as a drug.
将来の方向性
There are several future directions for the research on 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione. One area of research is the development of novel 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione and its derivatives. Further studies are also needed to determine the safety and efficacy of 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione in human clinical trials. Additionally, the potential of 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione as a drug candidate for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, should be explored.
科学的研究の応用
3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, antidiabetic, and anticonvulsant activities. Studies have shown that 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has the potential to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has also been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. In addition, 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has been found to reduce blood glucose levels and improve insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes. 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has also been found to exhibit anticonvulsant activity, making it a potential drug candidate for the treatment of epilepsy.
特性
IUPAC Name |
(5E)-5-[(2-chlorophenyl)methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2S/c1-2-7-15-12(16)11(18-13(15)17)8-9-5-3-4-6-10(9)14/h2-6,8H,1,7H2/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLHNOPWEIZNPQ-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=CC=C2Cl)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC=CC=C2Cl)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(2-chlorobenzylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4-methoxy-2-methylphenyl){1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4674887.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea](/img/structure/B4674893.png)
![2-[4-(3-methoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B4674897.png)
![N-(4-methylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4674898.png)
![5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4674903.png)
![2-{[4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4674907.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4674913.png)
![2-{[3-(4-methylphenoxy)propyl]thio}-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B4674920.png)
![1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-4-methylpiperidine](/img/structure/B4674923.png)

![1-(2,4-dimethylphenyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4674945.png)

